

Diethyl (cyanomethyl)phosphonate: A Technical Guide to Its Solubility and Synthetic Applications

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Compound of Interest

Compound Name: Diethyl (cyanomethyl)phosphonate

Cat. No.: B131007

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics and synthetic utility of **diethyl (cyanomethyl)phosphonate**. While extensive quantitative solubility data in a wide range of solvents remains to be fully documented in publicly available literature, this document consolidates the existing information, presents a generalized experimental protocol for solubility determination, and illustrates its primary application in chemical synthesis.

Physicochemical Properties

Property	Value	Reference
CAS Number	2537-48-6	[1]
Molecular Formula	C6H12NO3P	[1]
Molecular Weight	177.14 g/mol	[1]
Appearance	Colorless to light yellow liquid	[2]
Density	1.095 g/mL at 25 °C	
Boiling Point	101-102 °C at 0.4 mmHg	
Refractive Index	n _{20/D} 1.434	

Solubility Data

Precise quantitative solubility data for **diethyl (cyanomethyl)phosphonate** across a broad spectrum of solvents and temperatures is not readily available in peer-reviewed literature. However, qualitative and semi-quantitative information has been compiled from various sources.

Qualitative Solubility:

Solvent	Solubility	Reference
Tetrahydrofuran (THF)	Soluble	[3]
Dimethoxyethane (DME)	Soluble	[3]
Dichloromethane (DCM)	Soluble	[3]
Chloroform	Soluble	[2]
Methanol	Slightly Soluble	[2]
Water	Miscible	[2]
Ethyl Acetate	Miscible	[2]
Methylene Chloride	Miscible	[2]

It is important to note a discrepancy in the reported water solubility, with one source describing it as "miscible"[2] and another as having "limited solubility". This suggests that while it may mix with water, the extent of its solubility might not be infinite and could be dependent on factors such as temperature and pH.

Quantitative Solubility:

Solvent/Solvent System	Concentration	Notes	Reference
Dimethyl sulfoxide (DMSO)	100 mg/mL (564.53 mM)	Requires sonication to dissolve; DMSO is hygroscopic and newly opened solvent is recommended.	[4]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (14.11 mM)	Forms a clear solution.	[4]
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL (14.11 mM)	Forms a clear solution.	[4]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid phosphonate like **diethyl (cyanomethyl)phosphonate** in a given solvent. This method is based on the equilibrium saturation technique.

Objective:

To determine the saturation solubility of **diethyl (cyanomethyl)phosphonate** in a specific solvent at a controlled temperature.

Materials:

- **Diethyl (cyanomethyl)phosphonate**
- Selected solvent of interest
- Analytical balance
- Thermostatically controlled shaker or incubator
- Vials with tight-fitting caps

- Syringes and syringe filters (e.g., 0.45 μm PTFE)
- Volumetric flasks and pipettes
- High-performance liquid chromatography (HPLC) with a suitable detector (e.g., UV or MS) or Gas Chromatography (GC) system.

Procedure:

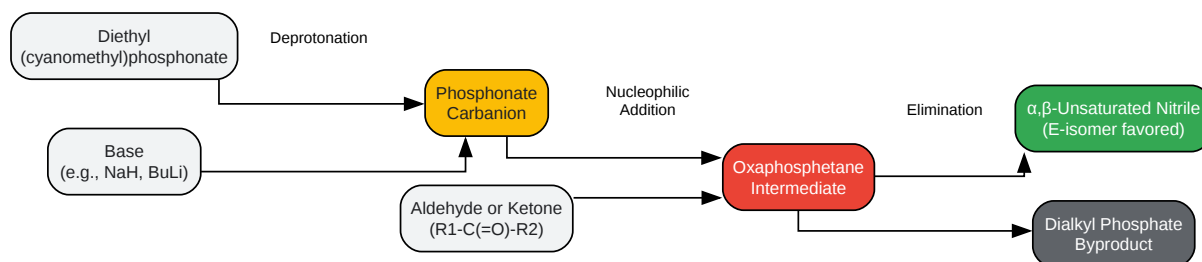
- Preparation of Saturated Solution:
 - Add an excess amount of **diethyl (cyanomethyl)phosphonate** to a pre-weighed vial. The presence of a distinct second phase (undissolved phosphonate) is necessary to ensure saturation.
 - Record the initial mass of the phosphonate added.
 - Add a known volume or mass of the solvent to the vial.
 - Seal the vial tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vial in a thermostatically controlled shaker set to the desired temperature.
 - Agitate the mixture for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium. A preliminary study may be needed to determine the optimal equilibration time.
- Sample Collection and Preparation:
 - After equilibration, cease agitation and allow the vial to stand undisturbed at the set temperature for a period (e.g., 2-4 hours) to allow the undissolved phosphonate to separate.
 - Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe.

- Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved droplets.
- Record the exact volume or mass of the filtered solution.
- Quantification:
 - Prepare a series of standard solutions of **diethyl (cyanomethyl)phosphonate** of known concentrations in the chosen solvent.
 - Develop a suitable analytical method (e.g., HPLC-UV, GC-FID) and generate a calibration curve from the standard solutions.
 - Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.
 - Analyze the diluted sample using the validated analytical method to determine the concentration of **diethyl (cyanomethyl)phosphonate**.
- Calculation of Solubility:
 - Calculate the concentration of the phosphonate in the original saturated solution by accounting for the dilution factor.
 - Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Application in Synthesis: The Horner-Wadsworth-Emmons Reaction

Diethyl (cyanomethyl)phosphonate is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the synthesis of α,β -unsaturated nitriles from aldehydes or ketones. This reaction generally favors the formation of the (E)-alkene isomer.^[5]

The general workflow for the HWE reaction using **diethyl (cyanomethyl)phosphonate** is depicted below.



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Caption: Horner-Wadsworth-Emmons reaction workflow.

The mechanism begins with the deprotonation of the phosphonate by a base to form a stabilized carbanion.^[5] This carbanion then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone to form an oxaphosphetane intermediate.^[6] Subsequent elimination from this intermediate yields the desired α,β-unsaturated nitrile and a water-soluble dialkyl phosphate byproduct, which can be easily removed during aqueous workup.^{[7][8]}

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